Pazopanib-d6: A Technical Guide for Researchers
Pazopanib-d6: A Technical Guide for Researchers
An In-depth Analysis of a Key Internal Standard in Pharmaceutical Research
For Immediate Release
This technical guide provides a comprehensive overview of Pazopanib-d6, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Pazopanib. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, primary applications, and the methodologies for its use in quantitative bioanalysis.
Introduction to Pazopanib-d6
Pazopanib-d6 is the stable isotope-labeled form of Pazopanib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), platelet-derived growth factor receptors (PDGFRα, PDGFRβ), and other key kinases involved in angiogenesis and tumor growth.[1][2] Pazopanib itself is a critical therapeutic agent for advanced renal cell carcinoma and soft tissue sarcoma.[3][4][5]
The defining characteristic of Pazopanib-d6 is the substitution of six hydrogen atoms with deuterium. This isotopic labeling renders it chemically identical to Pazopanib but with a higher molecular weight. This property makes it an ideal internal standard for bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6][7] Its use significantly enhances the accuracy, precision, and reproducibility of Pazopanib quantification in complex biological matrices such as plasma and tissue homogenates.[6][7]
Chemical Structure and Properties
The key structural difference between Pazopanib and Pazopanib-d6 lies in the six deuterium atoms located on the two methyl groups attached to the indazole and pyrimidine rings.
Chemical Structure of Pazopanib-d6:
Quantitative Data Summary
The following table summarizes the key quantitative data for Pazopanib-d6 in comparison to its parent compound, Pazopanib.
| Property | Pazopanib-d6 | Pazopanib |
| Formal Name | 2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide[2][8][9] | 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide |
| CAS Number | 1219592-01-4[2][8][10] | 444731-52-6[8] |
| Molecular Formula | C₂₁H₁₇D₆N₇O₂S[2][8][10] | C₂₁H₂₃N₇O₂S[8] |
| Molecular Weight | ~443.56 g/mol [7][10] | ~437.52 g/mol [8] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆)[2] | Not Applicable |
Experimental Protocols: Quantification of Pazopanib using Pazopanib-d6
Pazopanib-d6 is primarily utilized as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring and pharmacokinetic analysis of Pazopanib. Below is a representative experimental protocol synthesized from established methodologies.
Objective
To accurately quantify the concentration of Pazopanib in human plasma samples using a validated LC-MS/MS method with Pazopanib-d6 as an internal standard.
Materials and Reagents
-
Pazopanib analytical standard
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Pazopanib-d6 (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
Sample Preparation (Protein Precipitation)
-
Spike Internal Standard: To a 100 µL aliquot of plasma sample, add a specific volume of Pazopanib-d6 working solution to achieve a final concentration of 0.1 µg/mL.
-
Protein Precipitation: Add 200 µL of methanol or acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Dilution: Dilute the supernatant with an appropriate volume of aqueous mobile phase component (e.g., 100 µL of supernatant with 100 µL of 10 mmol/L ammonium hydroxide in water) before injection into the LC-MS/MS system.[6]
LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Isocratic or gradient elution suitable for separating Pazopanib and Pazopanib-d6 from matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
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Pazopanib: m/z 438.1 → 357.1
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Pazopanib-d6: m/z 444.1 → 363.1
-
-
Data Analysis
-
Standard Curve: Prepare a series of calibration standards by spiking known concentrations of Pazopanib into blank human plasma. Process these standards alongside the unknown samples.
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Quantification: The concentration of Pazopanib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Pazopanib/Pazopanib-d6) and interpolating this ratio against the standard curve.
Visualizations
Relationship between Pazopanib and Pazopanib-d6
The following diagram illustrates the structural relationship and the role of Pazopanib-d6 as an internal standard in the analytical workflow.
Caption: Relationship between Pazopanib and Pazopanib-d6.
Experimental Workflow for Bioanalysis
This diagram outlines the typical workflow for quantifying Pazopanib in a biological sample using Pazopanib-d6.
Caption: Bioanalytical workflow for Pazopanib quantification.
Conclusion
Pazopanib-d6 is an indispensable tool in the research and development of Pazopanib. Its use as an internal standard in LC-MS/MS assays ensures the high fidelity of pharmacokinetic and therapeutic drug monitoring data, which is crucial for optimizing dosing regimens and improving patient outcomes in oncology. This guide provides the foundational technical information required for the effective implementation of Pazopanib-d6 in a research setting.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Method for detecting pazopanib drug concentration in human plasma by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) - Eureka | Patsnap [eureka.patsnap.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. cjap.ytbmed.net [cjap.ytbmed.net]
- 6. Intra-Tumoral Pharmacokinetics of Pazopanib in Combination with Radiotherapy in Patients with Non-Metastatic Soft-Tissue Sarcoma [mdpi.com]
- 7. Development of a High-Throughput Quantification Method for Pazopanib Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Clinical Application in Patients With Soft Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
